molecular formula C11H11N3O2S B15246187 1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

Cat. No.: B15246187
M. Wt: 249.29 g/mol
InChI Key: UIRODHLNQWEFMG-UHFFFAOYSA-N
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Description

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a thioether linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Thioether formation: The oxadiazole intermediate is then reacted with a suitable alkyl halide to introduce the thioether linkage.

    Final coupling: The pyridine moiety is introduced through a nucleophilic substitution reaction with the thioether intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives.

Scientific Research Applications

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key biological processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)propan-2-one: This compound lacks the oxadiazole ring and thioether linkage, making it less complex and potentially less bioactive.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of an oxadiazole ring, which may result in different biological activities and applications.

    Thiophene derivatives: These compounds contain a thiophene ring instead of an oxadiazole ring, which can lead to different chemical and physical properties.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

1-[[5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C11H11N3O2S/c1-8(15)7-17-11-14-13-10(16-11)6-9-4-2-3-5-12-9/h2-5H,6-7H2,1H3

InChI Key

UIRODHLNQWEFMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CC2=CC=CC=N2

Origin of Product

United States

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